![molecular formula C15H11ClN2OS B1404417 2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide CAS No. 1365962-07-7](/img/structure/B1404417.png)
2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide” is a chemical compound with the molecular formula C15H11ClN2OS and a molecular weight of 302.78 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound includes a naphtho[1,2-b]thien-2-yl group attached to a chloroacetamide group via a nitrogen atom . The naphtho[1,2-b]thien-2-yl group is a fused ring system consisting of a naphthalene ring and a thiophene ring .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 584.0±50.0 °C and a predicted density of 1.43±0.1 g/cm3 . Its pKa is predicted to be 11.34±0.20 .Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Al-Taifi, Abbady, and Bakhite (2016) involved the synthesis of various compounds, including those related to 2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide, as key intermediates for synthesizing other benzo[h]quinolines and related compounds. The structures were confirmed by spectroscopic measurements and analytical analyses, suggesting its utility in the synthesis of complex heterocyclic compounds (Al-Taifi, Abbady, & Bakhite, 2016).
Biological Activities
- Dotsenko et al. (2019) prepared compounds starting from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides, some of which demonstrated strong herbicide antidote activities. This research underlines the potential of these compounds in agricultural applications (Dotsenko et al., 2019).
Antitumor and Antimicrobial Properties
- A study by Albratty, El-Sharkawy, and Alam (2017) on novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, including those related to 2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide, revealed promising inhibitory effects on various cell lines, indicating potential antitumor properties (Albratty, El-Sharkawy, & Alam, 2017).
- Research conducted by Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives of 2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide, which showed significant antibacterial activity, highlighting their potential in antimicrobial applications (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Propriétés
IUPAC Name |
2-chloro-N-(3-cyano-4,5-dihydrobenzo[g][1]benzothiol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-7-13(19)18-15-12(8-17)11-6-5-9-3-1-2-4-10(9)14(11)20-15/h1-4H,5-7H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKQUKFLVMAESM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2C#N)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate](/img/structure/B1404334.png)
![3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B1404336.png)
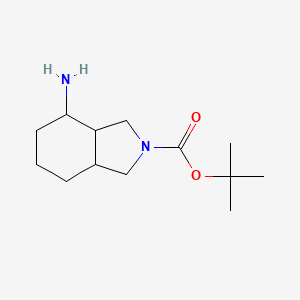
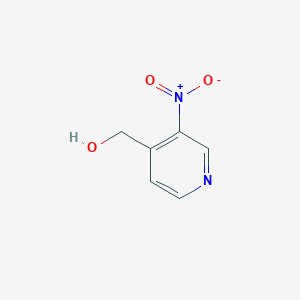

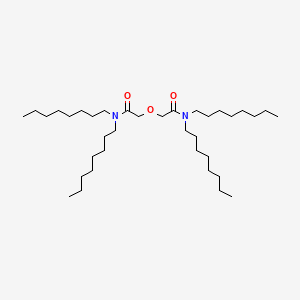
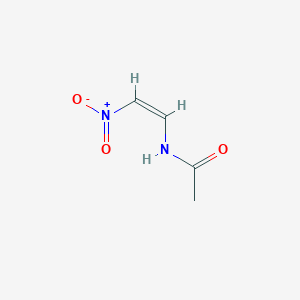
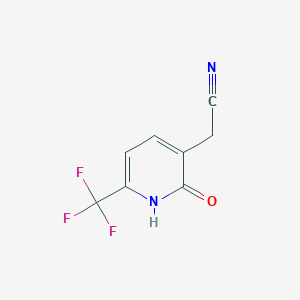
![3-[2-(3-Benzyloxycarbonylamino-propionylamino)-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid](/img/structure/B1404350.png)
![Thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1404352.png)
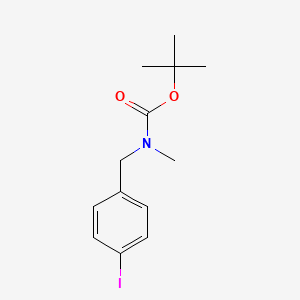

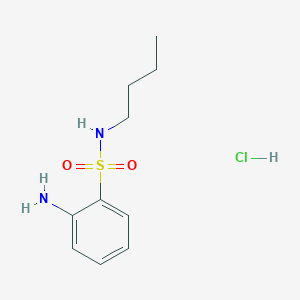
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B1404357.png)